

GC-MS analysis of "Bis(3-methyl-2-thienyl)methanone"

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Compound of Interest

Compound Name: *Bis(3-methyl-2-thienyl)methanone*

Cat. No.: *B121849*

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Application Note: GC-MS-032

Quantitative Analysis of **Bis(3-methyl-2-thienyl)methanone** using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of **Bis(3-methyl-2-thienyl)methanone** using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a known impurity and synthetic intermediate in various chemical processes, including the production of certain pharmaceutical agents like the GABA uptake inhibitor, Tiagabine.[1] Accurate quantification is crucial for quality control and regulatory compliance. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Principle

Bis(3-methyl-2-thienyl)methanone ($C_{11}H_{10}OS_2$) is a symmetrical ketone containing two methylated thiophene rings.[1][2] Its analysis is of significant interest as it is often an impurity in the synthesis of active pharmaceutical ingredients (APIs).[1] Monitoring and controlling such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency, sensitivity, and specificity.[3] The gas chromatograph separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[4] The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification and quantification. [3] This method is particularly well-suited for the analysis of thiophene derivatives and aromatic ketones.[5][6]

Experimental Workflow

Materials and Reagents

Material/Reagent	Grade/Purity	Supplier
Bis(3-methyl-2-thienyl)methanone	Certified Reference Standard (>98%)	LGC Standards, Tetrahedron
Dichloromethane (DCM)	HPLC or GC Grade	MilliporeSigma
Methanol	HPLC or GC Grade	Fisher Scientific
Helium (Carrier Gas)	Ultra-High Purity (99.999%)	Airgas
Anhydrous Sodium Sulfate	ACS Reagent Grade	VWR

Instrumentation and Chromatographic Conditions

A standard capillary GC-MS system is required. The parameters listed below are a validated starting point and may be adapted for other equivalent systems.

GC Parameter	Setting	Rationale
Column	Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)	This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including aromatic ketones and thiophenes, based on boiling point.[7][8]
Inlet Mode	Splitless	To maximize sensitivity for trace-level impurity analysis.[9]
Inlet Temperature	280 °C	Ensures rapid volatilization of the analyte without thermal degradation.
Injection Volume	1 µL	Standard volume for capillary GC, balancing sensitivity and column capacity.[4]
Carrier Gas	Helium	Inert gas providing good chromatographic efficiency.
Flow Rate	1.2 mL/min (Constant Flow)	Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program	Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min	The temperature program is designed to provide good peak shape for the analyte and elute any higher boiling point compounds from the column.

MS Parameter	Setting	Rationale
Ion Source	Electron Ionization (EI)	Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy	70 eV	Standard energy for EI, which generates a consistent and extensive fragmentation library.
Source Temperature	230 °C	Reduces contamination and ensures analyte remains in the gas phase.
Quadrupole Temp	150 °C	Standard setting to maintain ion flight path integrity.
Acquisition Mode	Full Scan (m/z 40-450) & SIM	Full scan for qualitative confirmation and library matching. Selected Ion Monitoring (SIM) for high-sensitivity quantification. [8] [10]
Solvent Delay	4.0 min	Prevents the high concentration of solvent from entering and saturating the MS detector.

Protocols: A Step-by-Step Guide

Standard Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **Bis(3-methyl-2-thienyl)methanone** reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with Dichloromethane.
- Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with Dichloromethane to prepare a calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL. A typical five-point curve might include concentrations of 0.1, 0.5, 2.0, 5.0, and 10.0 µg/mL.

Sample Preparation (e.g., from a Drug Substance Matrix)

- Weighing: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
- Dissolution: Add ~7 mL of Dichloromethane and sonicate for 5 minutes to ensure complete dissolution.
- Dilution: Allow the solution to return to room temperature and dilute to the mark with Dichloromethane.
- Filtration (If Necessary): If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Analysis Sequence

- System Equilibration: Before analysis, perform a solvent blank injection to ensure the system is clean and free from carryover.
- Calibration: Inject the series of working standard solutions from the lowest concentration to the highest.
- Sample Analysis: Inject the prepared sample solutions.
- Quality Control: Inject a mid-range calibration standard (e.g., 2.0 µg/mL) every 10-15 sample injections to verify instrument stability and accuracy.

Data Analysis and Expected Results

- Analyte Identification: The identity of **Bis(3-methyl-2-thienyl)methanone** is confirmed by matching its retention time (RT) with that of the certified standard and comparing its mass spectrum against a reference library or the standard.
- Expected Retention Time: Approximately 10-12 minutes under the specified conditions.
- Expected Mass Spectrum: The molecular weight is 222.33 g/mol .^{[1][2]} The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at

$m/z = 222$. Key fragmentation patterns in ketones arise from alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group).[11][12][13]

- m/z 222: Molecular Ion $[C_{11}H_{10}OS_2]^+$
- m/z 111: Base Peak, resulting from alpha-cleavage to form the stable $[CH_3-C_4H_2S-CO]^+$ acylium ion.[11][14] This is a characteristic fragmentation for symmetrical ketones.
- Quantification: Create a calibration curve by plotting the peak area of the primary quantifying ion (m/z 111) against the concentration of the standards. The concentration of the analyte in the sample is determined by linear regression.

Selected Ion Monitoring (SIM) Parameters for Quantification

Analyte	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Bis(3-methyl-2-thienyl)methanone	111	222	83

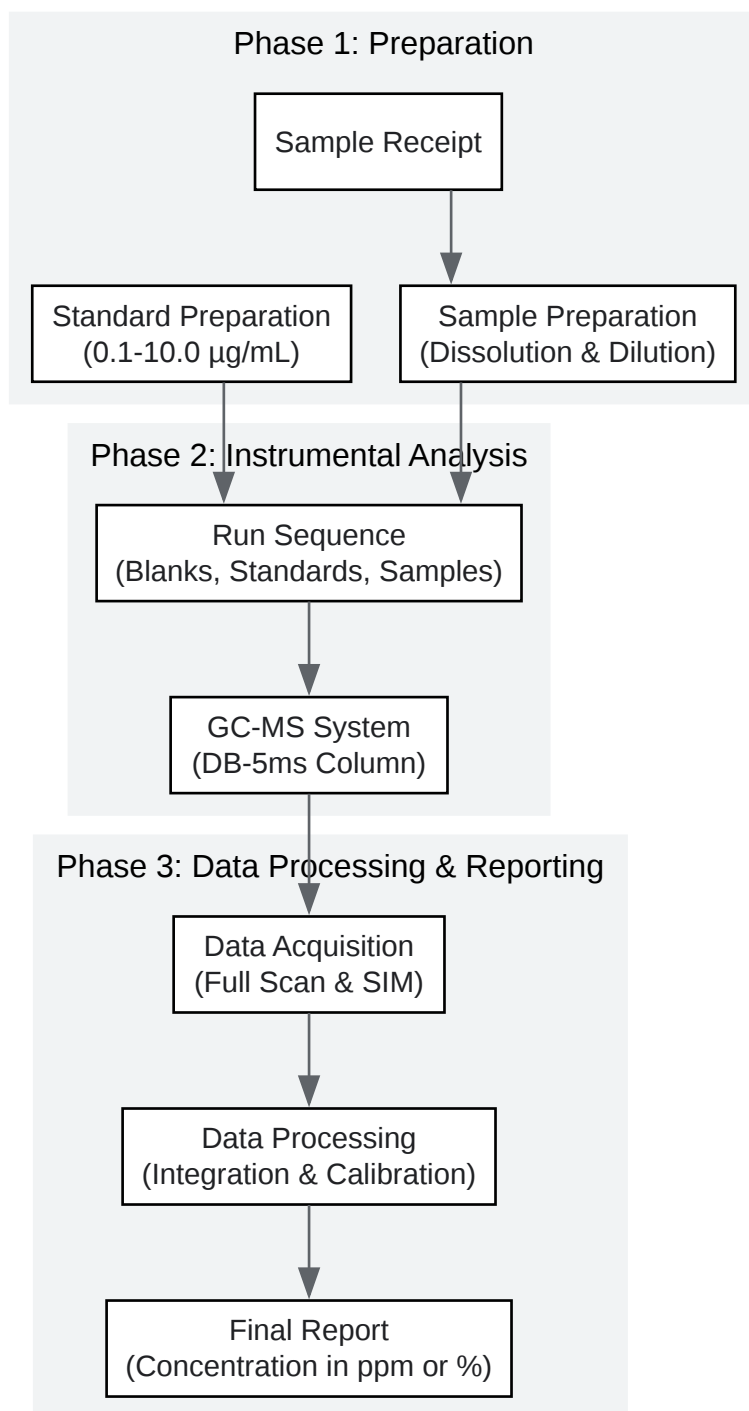
Method Validation and Trustworthiness

To ensure the reliability of this protocol, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA).[15][16][17][18] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[19]

- Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.
- Linearity: The method should be linear over the defined range (0.1-10.0 $\mu\text{g/mL}$). A correlation coefficient (R^2) of >0.995 is typically required.
- Accuracy & Precision: Determined by replicate analysis of spiked samples at different concentrations. Accuracy should be within 85-115%, and precision (as %RSD) should not exceed 15%.

- **Limit of Detection (LOD) & Limit of Quantification (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically established based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
- **Robustness:** The method's reliability is tested by making small, deliberate changes to parameters like flow rate or oven ramp rate to ensure it remains unaffected.

Visualization of Workflow



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